4-Amino-2-mercaptopyrimidine-5-carbonitrile
Overview
Description
4-Amino-2-mercaptopyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C5H4N4S. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of an amino group, a mercapto group, and a nitrile group attached to a pyrimidine ring.
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-mercaptopyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and leading to inhibition of signal transduction.
Biochemical Pathways
The compound inhibits the EGFR tyrosine kinase by binding to the adenosine triphosphate (ATP)-binding site of the enzyme . As a result, it inhibits the activation of the anti-apoptotic Ras signal transduction cascade, leading to the inhibition of cell growth and induction of apoptosis.
Result of Action
The compound can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cell lines . Additionally, it upregulates the level of caspase-3, a crucial executioner of apoptosis, thus promoting programmed cell death .
Biochemical Analysis
Biochemical Properties
4-Amino-2-mercaptopyrimidine-5-carbonitrile plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. Notably, this compound inhibits iodothyronine 5’-deiodinase, an enzyme responsible for the 5’-deiodination of thyroxine in human liver cells . This interaction suggests that this compound can modulate thyroid hormone metabolism, impacting overall metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of iodothyronine 5’-deiodinase can lead to altered thyroid hormone levels, which in turn affect various cellular functions, including growth, differentiation, and metabolism . Additionally, this compound has shown antimicrobial activity against several bacterial strains, indicating its potential to disrupt microbial cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of iodothyronine 5’-deiodinase involves binding to the enzyme’s active site, preventing the conversion of thyroxine to its active form, triiodothyronine . This inhibition can lead to changes in gene expression related to thyroid hormone-responsive genes, thereby influencing various physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against iodothyronine 5’-deiodinase over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained alterations in thyroid hormone levels and associated metabolic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits iodothyronine 5’-deiodinase without causing significant toxicity . At higher doses, adverse effects such as disrupted thyroid hormone balance and potential toxicity have been observed. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to thyroid hormone metabolism. It interacts with iodothyronine 5’-deiodinase, influencing the conversion of thyroxine to triiodothyronine . This interaction affects metabolic flux and metabolite levels, impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the liver, where it exerts its inhibitory effects on iodothyronine 5’-deiodinase . The compound’s distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with iodothyronine 5’-deiodinase . This localization is essential for its inhibitory activity and subsequent effects on thyroid hormone metabolism. Post-translational modifications and targeting signals may further influence its distribution within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-mercaptopyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride . This reaction is often carried out under solvent-free conditions to enhance efficiency and reduce environmental impact.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can improve yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-mercaptopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-2-mercaptopyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-Amino-2-methylpyrimidine-5-carbonitrile: Similar structure but with a methyl group instead of a mercapto group.
4-Amino-2-mercaptopyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 4-Amino-2-mercaptopyrimidine-5-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
6-amino-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUHTXQXJRNRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)NC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384912 | |
Record name | 4-Amino-2-mercaptopyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16462-26-3 | |
Record name | 4-Amino-2-mercaptopyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-2-MERCAPTO-5-PYRIMIDINECARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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